molecular formula C22H31NO2 B12603451 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(3-phenylpropyl)-, ethyl ester CAS No. 650616-16-3

1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(3-phenylpropyl)-, ethyl ester

Cat. No.: B12603451
CAS No.: 650616-16-3
M. Wt: 341.5 g/mol
InChI Key: BYRFWNDXQHDUHL-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(3-phenylpropyl)-, ethyl ester is a complex organic compound with the molecular formula C22H31NO2. This compound is part of the pyrrole family, which is known for its aromatic heterocyclic structure. The presence of various functional groups, including the carboxylic acid ester, hexyl, and phenylpropyl groups, makes this compound versatile in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(3-phenylpropyl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Hexyl and Phenylpropyl Groups: These groups can be introduced through Friedel-Crafts alkylation reactions, where the pyrrole ring reacts with hexyl and phenylpropyl halides in the presence of a Lewis acid catalyst.

    Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(3-phenylpropyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(3-phenylpropyl)-, ethyl ester has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(3-phenylpropyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(3-phenylpropyl)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(3-phenylpropyl)-, propyl ester: Similar structure but with a propyl ester group.

Uniqueness

The unique combination of the hexyl and phenylpropyl groups in 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(3-phenylpropyl)-, ethyl ester provides distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

650616-16-3

Molecular Formula

C22H31NO2

Molecular Weight

341.5 g/mol

IUPAC Name

ethyl 5-hexyl-2-(3-phenylpropyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C22H31NO2/c1-3-5-6-10-15-19-17-20(22(24)25-4-2)21(23-19)16-11-14-18-12-8-7-9-13-18/h7-9,12-13,17,23H,3-6,10-11,14-16H2,1-2H3

InChI Key

BYRFWNDXQHDUHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(N1)CCCC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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